

An In-Depth Technical Guide to N-(3,4-dimethoxyphenethyl)formamide

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Compound of Interest

Compound Name: *N*-(3,4-dimethoxyphenethyl)formamide

Cat. No.: B143142

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenethyl)formamide is a chemical compound of interest primarily due to its role as a process-related impurity in the synthesis of Tetrabenazine, an antipsychotic medication used to treat hyperkinetic movement disorders.^[1] As a research chemical, it serves as a critical reference standard for impurity profiling in pharmaceutical quality control and assurance. Understanding its chemical properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the purity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of **N-(3,4-dimethoxyphenethyl)formamide**, including its chemical and physical properties, a detailed synthesis protocol, and modern analytical methodologies for its identification and quantification. In the absence of extensive biological data, this guide also presents an in-silico prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to provide a preliminary assessment of its potential physiological effects.

Chemical and Physical Properties

N-(3,4-dimethoxyphenethyl)formamide is a formamide derivative of 3,4-dimethoxyphenethylamine. Its chemical structure features a dimethoxy-substituted benzene ring attached to an ethylamine backbone, with a formyl group on the nitrogen atom.

Property	Value	Reference
IUPAC Name	N-[2-(3,4-dimethoxyphenyl)ethyl]formamide	--INVALID-LINK--
Synonyms	N-Formyl-3,4-dimethoxyphenethylamine, N-(3,4-dimethoxyphenethyl)formamide	--INVALID-LINK--
CAS Number	14301-36-1	--INVALID-LINK--
Molecular Formula	C ₁₁ H ₁₅ NO ₃	--INVALID-LINK--
Molecular Weight	209.24 g/mol	--INVALID-LINK--
Melting Point	34-35 °C	--INVALID-LINK--
Boiling Point	210-212 °C at 1 Torr	--INVALID-LINK--
Solubility	Slightly soluble in Chloroform and DMSO	--INVALID-LINK--

Synthesis Protocol

The synthesis of **N-(3,4-dimethoxyphenethyl)formamide** can be achieved through the formylation of 3,4-dimethoxyphenethylamine. The following protocol is based on established chemical literature.

Reaction:

3,4-dimethoxyphenethylamine + Formylating Agent → **N-(3,4-dimethoxyphenethyl)formamide**

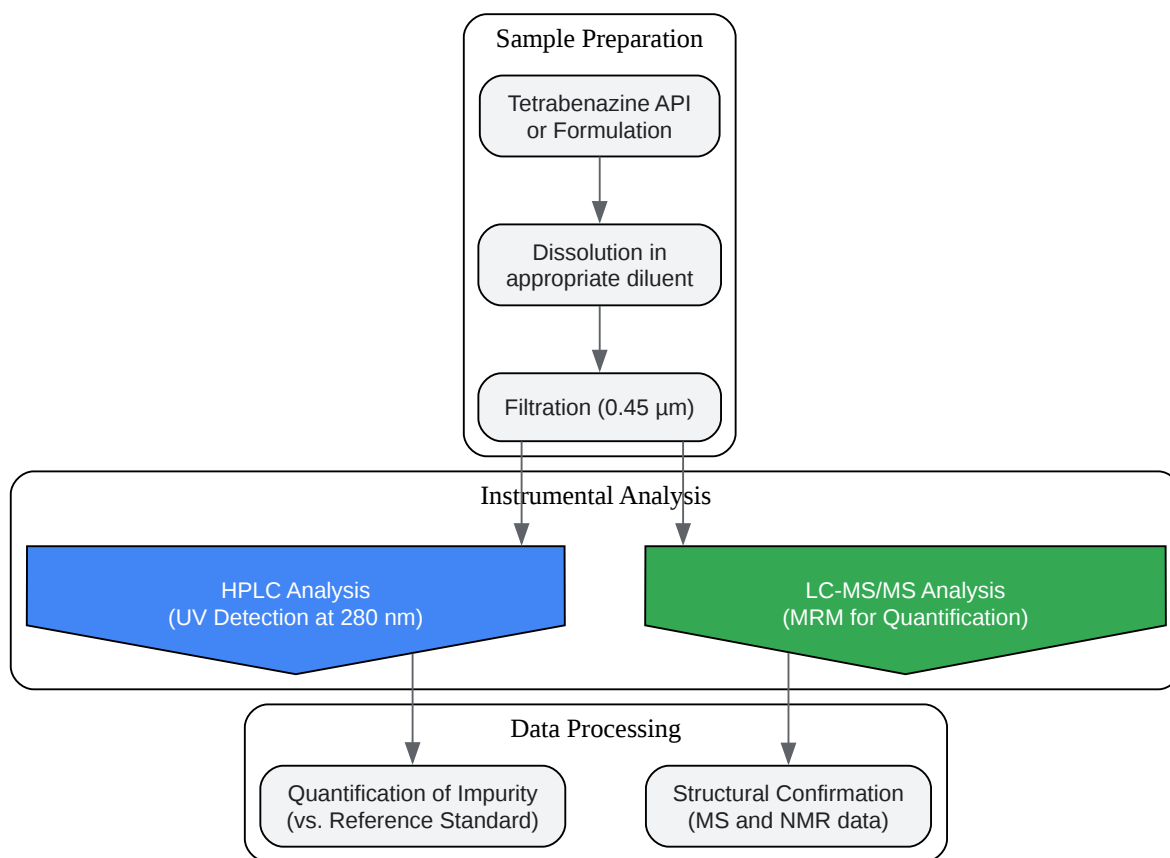
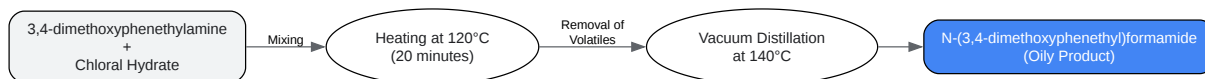
Materials:

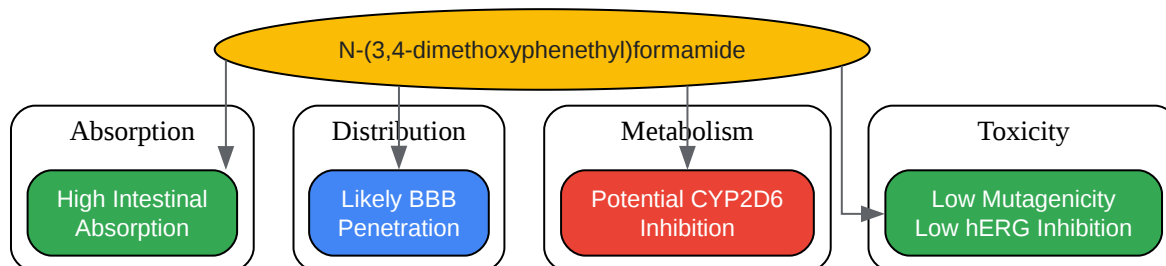
- 3,4-dimethoxyphenethylamine
- Chloral hydrate (as a precursor to the formylating agent)

- Heating apparatus with stirring
- Vacuum source

Procedure:

- Combine 3,4-dimethoxyphenethylamine (1 mole equivalent) and chloral hydrate (1.1 mole equivalents) in a reaction vessel.
- Heat the mixture to 120°C with continuous stirring for 20 minutes.
- Increase the temperature to 140°C and apply a water jet vacuum to remove volatile components such as chloroform and water.
- The resulting oil is **N-(3,4-dimethoxyphenethyl)formamide**, which can be used without further purification for some applications or purified using standard chromatographic techniques if a higher purity is required.





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References

- 1. ADMETlab: a platform for systematic ADMET evaluation based on a comprehensively collected ADMET database - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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